molecular formula C42H54ClNO15 B015226 Aclarubicinhydrochlorid CAS No. 75443-99-1

Aclarubicinhydrochlorid

Katalognummer: B015226
CAS-Nummer: 75443-99-1
Molekulargewicht: 848.3 g/mol
InChI-Schlüssel: KUSMIBXCRZTVML-PCCPLWKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Aclarubicin Hydrochloride hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Aclarubicin Hydrochloride übt seine Wirkungen aus, indem es die Aktivität der Topoisomerase II hemmt, einem Enzym, das an der DNA-Replikation beteiligt ist. Diese Hemmung führt zur Anhäufung von DNA-Brüchen, was letztendlich zum Zelltod führt. Zusätzlich erzeugt Aclarubicin Hydrochloride reaktive Sauerstoffspezies, die zusätzlich zu seinen zytotoxischen Wirkungen beitragen .

Ähnliche Verbindungen:

Einzigartigkeit: Aclarubicin Hydrochloride ist einzigartig in seiner Fähigkeit, sowohl Topoisomerase I als auch II zu hemmen, während andere Anthracycline hauptsächlich auf Topoisomerase II abzielen. Diese doppelte Hemmung kann zu seiner verbesserten Wirksamkeit bei bestimmten Krebsbehandlungen beitragen .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Aclarubicin hydrochloride . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Recent studies have evaluated the safety and efficacy of Aclarubicin hydrochloride in combination with other drugs for the treatment of relapsed/refractory acute myeloid leukemia (r/r AML) . The results suggest that alteration of splicing patterns represents a new approach to modification of gene expression in disease treatment . The poor clinical outcomes and high healthcare resource utilization among Japanese AML patients who are ineligible for intensive chemotherapy highlight an unmet need for novel therapies .

Wirkmechanismus

Target of Action

Aclarubicin hydrochloride, also known as aclacinomycin A, is an anthracycline drug . The primary targets of aclarubicin are DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Mode of Action

Aclarubicin intercalates into DNA, disrupting the normal DNA structure and preventing the replication and transcription processes . It also inhibits topoisomerase II, leading to DNA strand breaks and inhibiting the re-ligation process . This dual mechanism disrupts the cell cycle and leads to cell death .

Biochemical Pathways

It is known that aclarubicin’s action on dna and topoisomerase ii disrupts dna replication and transcription, which are essential processes in the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Like other anthracyclines, it is believed to be widely distributed in the body after intravenous administration .

Result of Action

The primary result of aclarubicin’s action is the induction of cell death in cancer cells . By disrupting DNA structure and inhibiting topoisomerase II, aclarubicin prevents the normal progression of the cell cycle . This leads to cell cycle arrest and triggers apoptosis, effectively killing the cancer cells .

Action Environment

The efficacy and stability of aclarubicin can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the tumor microenvironment could potentially affect the drug’s action . Additionally, factors such as pH and temperature could potentially influence the stability of the drug . .

Biochemische Analyse

Biochemical Properties

Aclarubicin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The most significant of these interactions is the inhibition of both types of topoisomerases . It also interacts with topoisomerase I in a dose-dependent manner .

Cellular Effects

Aclarubicin Hydrochloride has a profound impact on various types of cells and cellular processes. It induces the formation of free radicals, cell apoptosis, and inhibits angiogenesis . It also has antimetastatic activity and inhibits the activity of chymotrypsin and the 20S proteasome .

Molecular Mechanism

The molecular mechanism of Aclarubicin Hydrochloride involves its interaction with DNA. The most important of these is the inhibition of topoisomerase II binding to DNA . It also interacts with topoisomerase I in a dose-dependent manner .

Temporal Effects in Laboratory Settings

It is known that it has a multifaceted mechanism of antitumor activity .

Metabolic Pathways

It is known to influence cisplatin degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aclarubicin Hydrochloride wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Der erste Schritt beinhaltet die Fermentation von Streptomyces galilaeus, um Aclacinomycin zu produzieren. Anschließend erfolgen Extraktions- und Reinigungsprozesse, einschließlich Chromatographie .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Aclarubicin Hydrochloride die großtechnische Fermentation von Streptomyces galilaeus. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aclarubicin Hydrochloride unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Chinone produzieren, während Reduktion Alkohole produzieren kann .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Aclarubicin hydrochloride is unique in its ability to inhibit both topoisomerase I and II, whereas other anthracyclines primarily target topoisomerase II. This dual inhibition may contribute to its enhanced efficacy in certain cancer treatments .

Eigenschaften

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54ClNO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046658
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75443-99-1
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75443-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclarubicin hydrochloride
Reactant of Route 2
Aclarubicin hydrochloride
Reactant of Route 3
Aclarubicin hydrochloride
Reactant of Route 4
Aclarubicin hydrochloride
Reactant of Route 5
Aclarubicin hydrochloride
Reactant of Route 6
Aclarubicin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.